3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and an aldehyde functional group on a biphenyl scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. For example, 2-benzyloxy-1-bromo-3-fluorobenzene can be coupled with 4-formylphenylboronic acid to form the desired biphenyl structure.
Oxidation: The resulting intermediate can be subjected to oxidation conditions to introduce the aldehyde functional group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
Industrial production of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.
3’-(Benzyloxy)-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but lacks the fluoro substituent.
3’-(Benzyloxy)-3-chloro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with a chloro substituent instead of fluoro.
Uniqueness
3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a benzyloxy group and a fluoro substituent on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-(3-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKTZKMCKLFHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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